molecular formula C14H10BrNO B13089399 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one

9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one

Cat. No.: B13089399
M. Wt: 288.14 g/mol
InChI Key: MHUVBKZYLYPTFY-UHFFFAOYSA-N
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Description

9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one is a heterocyclic compound that features a bromine atom attached to a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-aminobenzophenone can undergo cyclization with a suitable reagent like phosphorus oxychloride (POCl3) to form the core structure. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
  • 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol

Uniqueness

Compared to similar compounds, 9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one is unique due to its specific bromine substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

14-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

InChI

InChI=1S/C14H10BrNO/c15-11-6-5-9-3-4-10-2-1-7-16-13(10)14(17)12(9)8-11/h1-2,5-8H,3-4H2

InChI Key

MHUVBKZYLYPTFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC=N3

Origin of Product

United States

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